

An In-depth Technical Guide on the Physicochemical Properties of N-Isopropylbenzamide

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Compound of Interest

Compound Name: **N-Isopropylbenzamide**

Cat. No.: **B184332**

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This technical guide provides a detailed overview of the melting and boiling point data for **N-Isopropylbenzamide**. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's physical properties and the experimental protocols for their determination.

Data Presentation: Physical Properties

The following table summarizes the reported melting point for **N-Isopropylbenzamide**. Experimental data for its boiling point at standard pressure is not readily available in the surveyed literature.

Physical Property	Value	Source
Melting Point	101–103 °C	The Royal Society of Chemistry (2017)[1]
Melting Point	97.0 to 101.0 °C	TCI Chemicals
Melting Point (Reference)	99 °C	TCI Chemicals
Boiling Point	Not Available	ChemSynthesis[2]

Experimental Protocols

The determination of the physicochemical properties outlined above follows established laboratory methodologies. Below are detailed protocols representative of the techniques used to obtain such data.

1. Melting Point Determination via Capillary Method

The melting point of **N-Isopropylbenzamide** is typically determined using a capillary apparatus, a standard method for organic solids.[\[1\]](#)

- **Sample Preparation:** A small quantity of **N-Isopropylbenzamide** is finely powdered on a porous plate.[\[3\]](#) The sample must be thoroughly dried, for instance, in a desiccator over silica gel for 24 hours, to ensure accuracy.[\[4\]](#)
- **Capillary Tube Packing:** One end of a glass capillary tube (e.g., 5-6 cm in length) is sealed using a flame.[\[3\]](#) The powdered sample is introduced into the open end of the tube and packed down tightly to a height of about 3 mm by tapping the sealed end on a hard surface.[\[3\]\[4\]](#)
- **Apparatus Setup:** The packed capillary tube is attached to a thermometer, often with a rubber band, ensuring the sample is level with the middle of the thermometer's mercury bulb.[\[4\]](#) This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a modern digital Mel-Temp device, containing a high-boiling liquid like paraffin oil or silicone oil.[\[3\]](#)
- **Heating and Observation:** The heating bath is heated rapidly at first to approach the anticipated melting point, then the heating rate is slowed to approximately 1-2°C per minute.[\[4\]](#) The sample is observed through a magnifying lens.
- **Data Recording:** Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point. For high accuracy, the experiment should be repeated with a fresh sample and capillary tube.[\[3\]](#) The values obtained are typically uncorrected for stem exposure of the thermometer.[\[1\]](#)

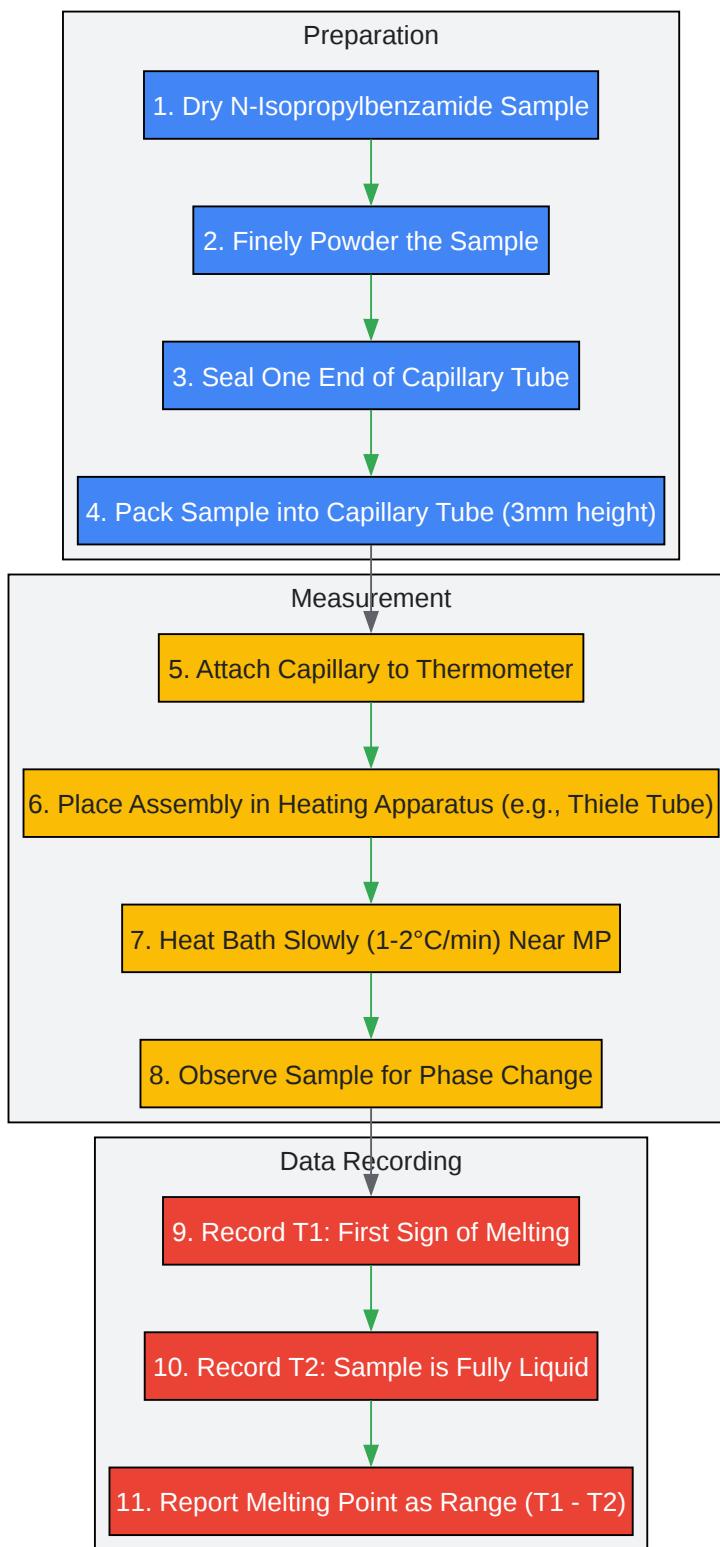
2. Boiling Point Determination via Micro-Reflux Method

While specific experimental data for **N-Isopropylbenzamide**'s boiling point is not cited, a standard micro-boiling point determination protocol is as follows. This method is suitable for small quantities of liquid.[\[5\]](#)

- Apparatus Setup: A small volume (a few milliliters) of the liquid sample is placed into a small test tube.[\[5\]](#) A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[\[6\]](#)
- Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube oil bath.[\[5\]](#)[\[6\]](#) The bath is heated gently, and the temperature is monitored.
- Observation: As the liquid heats, trapped air will be expelled from the capillary tube. Eventually, a rapid and continuous stream of bubbles will emerge from the capillary's open end as the liquid's vapor pressure exceeds the atmospheric pressure.[\[5\]](#)
- Data Recording: At the point of rapid bubbling, the heat source is removed. The liquid and apparatus are allowed to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the cooling liquid is drawn back into the capillary tube, signifying that the vapor pressure of the liquid equals the atmospheric pressure.[\[5\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of a compound's melting point using the capillary method.

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Caption: Workflow for Melting Point Determination.

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